molecular formula C8H9BrN2O2 B1469379 5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid CAS No. 1267301-54-1

5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid

Cat. No. B1469379
CAS RN: 1267301-54-1
M. Wt: 245.07 g/mol
InChI Key: ZRKAYXAEJJRSBK-UHFFFAOYSA-N
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Description

5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H9BrN2O2 . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BrN2/c1-5(2)7-6(8)3-9-4-10-7/h3-5H,1-2H3 . The molecular weight of the compound is 245.08 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the retrieved data .

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid and its derivatives play a critical role in the development of new chemical entities through various synthesis methods. For example, the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines have been explored, demonstrating the stability of pyrimidyl-lithium species when flanked by electron-withdrawing substituents. This has led to the production of corresponding carboxylic acids in high yields through halogen/metal permutation, showcasing the compound's versatility in synthetic chemistry (Schlosser, Lefebvre, & Ondi, 2006).

Development of Antiprotozoal Agents

The compound's derivatives have also been investigated for their potential in medical applications, such as the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, highlighting its potential as a base for developing antiprotozoal agents (Ismail et al., 2004).

Cocrystal Formation with Carboxylic Acids

Furthermore, the ability of pyrimidine derivatives to form cocrystals with various carboxylic acids has been extensively studied, revealing insights into the hydrogen bonding capabilities and crystal packing structures of these compounds. This research has implications for the development of pharmaceutical cocrystals with enhanced physical and chemical properties (Rajam et al., 2018).

Antibacterial Agents Development

Additionally, the synthesis and evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines from 5-bromo-4-(furan-2-yl)pyrimidine have shown significant antibacterial activities, presenting a pathway for the development of new antibacterial agents. These compounds exhibited notable activity against Neisseria gonorrhoeae and Staphylococcus aureus, comparable to or even higher than commercial drugs (Verbitskiy et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

5-bromo-2-propan-2-ylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-4(2)7-10-3-5(9)6(11-7)8(12)13/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKAYXAEJJRSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1267301-54-1
Record name 5-bromo-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of isobutyramidine hydrochloride (6.47 g, 47.5 mmol) at rt in EtOH (30 ml) under an argon atmosphere was added NaOEt solution (21 ml, 21% in EtOH) over min. The suspension was heated to 50° C. and a solution of mucobromic acid (5.7 g, 22.1 mmol) in EtOH (24 ml) was added dropwise over 5 min at 50° C. An additional portion of NaOEt solution (12 ml, 21% in EtOH) was added dropwise over 5 min. The mixture was then cooled to rt. The solids were filtered off, and the cake was washed with plenty of ethanol. The filtrate was concentrated to leave the crude product as a light brown solid. The crude material was triturated in 2 N HCl (100 ml). The product was collected by filtration, washed with plenty of H2O and plenty of n-heptane and dried to give the product (2.09 g, 73%) as beige solid.
Quantity
6.47 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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